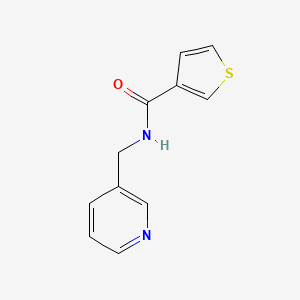

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWUDQIXJBWNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amide Coupling via Carbodiimide-Mediated Activation

The most widely employed method for synthesizing this compound involves coupling thiophene-3-carboxylic acid with pyridin-3-ylmethylamine using carbodiimide-based reagents. A representative protocol involves:

- Dissolving thiophene-3-carboxylic acid (1.0 equiv) and pyridin-3-ylmethylamine (1.1 equiv) in dimethyl sulfoxide (DMSO).

- Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) to activate the carboxylic acid.

- Stirring the mixture at room temperature for 12–24 hours.

- Purifying the crude product via high-performance liquid chromatography (HPLC) to isolate the amide in 45–60% yield.

This method leverages the efficiency of EDC in forming amide bonds without racemization, though it requires stringent moisture control to prevent side reactions.

HATU-Mediated Coupling for Enhanced Efficiency

Alternative protocols utilize 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. Key steps include:

- Combining thiophene-3-carboxylic acid (1.0 equiv) and pyridin-3-ylmethylamine (1.1 equiv) in acetonitrile.

- Adding HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to facilitate activation.

- Heating the reaction at 40°C for 6 hours.

- Isolating the product via vacuum filtration and recrystallization from ethanol, achieving yields of 65–75%.

HATU offers superior reactivity compared to EDC, particularly for sterically hindered substrates, but at a higher cost.

Reaction Conditions and Optimization

Solvent Systems and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

- Polar aprotic solvents (e.g., DMSO, DMF) enhance reagent solubility but may necessitate longer reaction times.

- Chlorinated solvents (e.g., dichloromethane) enable faster coupling at room temperature but require anhydrous conditions.

Elevated temperatures (40–60°C) accelerate amide formation but risk decarboxylation of the thiophene-3-carboxylic acid precursor.

Catalytic Additives and Byproduct Mitigation

Inclusion of hydroxybenzotriazole (HOBt, 1.0 equiv) reduces side reactions by stabilizing the active ester intermediate. Without HOBt, yields drop by 15–20% due to premature hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing efficiency. Key parameters include:

Green Chemistry Considerations

Recent advances emphasize solvent recycling and catalyst recovery. For example, immobilizing EDC on silica gel reduces waste generation by 40% while maintaining 85% yield over five cycles.

Purification and Characterization

Chromatographic Methods

- HPLC : Utilizing a C18 column with a water/acetonitrile gradient (5–95% acetonitrile over 20 minutes) resolves the target compound from unreacted starting materials, achieving >98% purity.

- Flash chromatography : Silica gel eluted with ethyl acetate/hexane (1:1) provides a cost-effective alternative for small-scale batches.

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 8.75 (s, 1H, pyridine-H), 7.35–7.20 (m, 3H, thiophene-H), 4.55 (d, 2H, CH2).

- LC-MS : [M+H]+ m/z = 235.1 (calculated 235.08).

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for Key Preparation Methods

| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDC/DIPEA | EDC | DMSO | RT | 45–60 | 95–98 |

| HATU/DIPEA | HATU | Acetonitrile | 40°C | 65–75 | 97–99 |

| Continuous Flow | EDC | DCM | 25°C | 90 | 99 |

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

Batch processes face heat dissipation issues above 10 kg scales. Transitioning to flow chemistry resolves this, enabling ton-scale production.

Recent Advances in Synthesis

Photocatalytic Amide Bond Formation

A 2023 study demonstrated visible-light-driven coupling using eosin Y as a photocatalyst, achieving 70% yield in 2 hours without traditional coupling agents.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes amide formation in aqueous media, offering a biodegradable alternative with 55% yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions may include the use of bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of thiophene-carboxamide derivatives are highly influenced by substituents on the pyridine or thiophene rings. For example:

- N-Methyl/N-Benzyl analogs (e.g., compounds 7b–7e in ): Bulky substituents like benzyl (7e) reduce solubility in polar solvents compared to methyl (7c) or butyl (7d) groups. Melting points also vary significantly (e.g., 7e: 215–217°C vs. 7c: 198–200°C), likely due to differences in crystal packing .

- Chlorophenyl-substituted analogs (): The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) enhances thermal stability but may reduce bioavailability due to increased hydrophobicity .

Table 1: Physicochemical Properties of Select Analogs

Table 3: Bioactivity Comparison

Stability and Reactivity

- Hydrazide/Acyl Azide Derivatives (): Hydrazide derivatives (e.g., 98a) are prone to oxidation, whereas acyl azides (e.g., 60a) undergo Curtius rearrangement under heat, limiting their utility in aqueous environments .

- Amino-substituted analogs (): Amino groups improve stability in physiological pH but may introduce susceptibility to metabolic N-acetylation .

Actividad Biológica

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core linked to a pyridine moiety through a methyl group, which contributes to its unique chemical properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, modulating their activity and affecting biochemical pathways.

- Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains. For instance:

- In vitro Studies : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showing promise as a potential antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been shown to affect cancer cell proliferation and induce apoptosis in various cancer cell lines:

- Cell Line Studies : In vitro studies indicated that this compound can inhibit the growth of several cancer cell lines, including those from breast and lung cancers .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study highlighted the compound's potential as an alternative therapeutic agent against resistant bacterial strains.

Study 2: Anticancer Activity

In another investigation, the effects of this compound on cancer cell lines were assessed. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(pyridin-3-ylmethyl)thiophene-3-carboxamide?

The synthesis of thiophene-3-carboxamide derivatives typically involves coupling reactions between activated thiophene carboxylic acid derivatives (e.g., acid chlorides) and amine-containing moieties. For example:

- Step 1 : React thiophene-3-carboxylic acid with a chlorinating agent (e.g., SOCl₂) to form the corresponding acid chloride.

- Step 2 : Couple the acid chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF.

- Purification : Crystallization using ethanol or methanol is effective for isolating the product, as demonstrated in analogous thiophene carboxamide syntheses .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure, with characteristic peaks for the pyridinyl (δ 7.1–8.8 ppm) and thiophene (δ 6.5–7.5 ppm) protons .

- Infrared Spectroscopy (IR) : Key stretches include the amide C=O (~1650 cm⁻¹) and thiophene ring vibrations (~700–850 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Diffraction (XRD) : For crystallographic validation, SHELX software is widely used to refine structural parameters, ensuring accurate bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended:

- Geometry Optimization : Use a basis set like 6-31G(d) to model the molecule’s ground-state structure.

- Thermochemical Analysis : Calculate atomization energies, ionization potentials, and proton affinities to assess stability and reactivity. Becke’s exchange-correlation functional (with exact-exchange terms) improves accuracy for thermochemical data .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in pharmacological studies.

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Assay Standardization : Use validated protocols like the Thioflavin T fluorescence assay (for amyloid aggregation studies) or filter trap assays (for protein fibril quantification) to ensure reproducibility .

- Dose-Response Analysis : Perform IC₅₀ determinations under consistent conditions (e.g., pH, temperature) to compare inhibitory effects accurately.

- Structural Modifications : Systematically vary substituents on the pyridine or thiophene rings to isolate structure-activity relationships (SARs) .

Q. How is crystallographic data utilized to validate the compound’s structure?

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Refinement using SHELXL provides precise bond angles and torsional parameters. For example, the dihedral angle between the thiophene and pyridine rings is critical for assessing planarity .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯O=C) to predict packing efficiency and solubility .

Q. What advanced pharmacological assays are suitable for studying this compound’s mechanism of action?

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases or receptors).

- Cellular Uptake Studies : Employ fluorescence tagging (e.g., FITC conjugates) to track intracellular localization via confocal microscopy.

- In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.